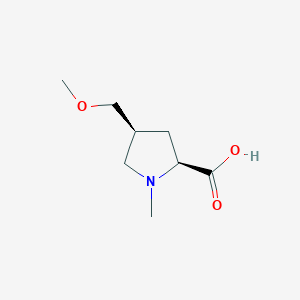

(2S,4S)-4-(methoxymethyl)-1-methylpyrrolidine-2-carboxylic acid

Description

(2S,4S)-4-(Methoxymethyl)-1-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with critical applications in pharmaceutical synthesis. It serves as a key intermediate in the production of Velpatasvir, a direct-acting antiviral agent used to treat chronic hepatitis C virus (HCV) infections . The compound’s stereochemistry at positions 2 and 4 (both S-configured) is essential for its biological relevance, as this configuration ensures proper binding to viral targets .

The compound’s physicochemical properties include moderate water solubility, as inferred from Velpatasvir’s solubility profile (≥2 mg/mL at pH 2–7.7) . Its synthesis typically involves chiral separation techniques to isolate the (2S,4S) diastereomer from mixtures, as demonstrated in green manufacturing processes that avoid harsh solvents .

Properties

IUPAC Name |

(2S,4S)-4-(methoxymethyl)-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-9-4-6(5-12-2)3-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZGIPXBQUXMJJ-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]1C(=O)O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

Catalytic hydrogenation is employed to establish stereochemistry at the 2S,4S positions. This method leverages palladium catalysts to reduce unsaturated precursors selectively.

Key Findings :

-

Stereochemical Control : Hydrogenation of enantiopure precursors avoids racemization, ensuring high diastereomeric purity.

-

Catalyst Optimization : Wet Pd/C (5%) is preferred for industrial scalability, while eggshell catalysts improve handling.

Alkylation and Protecting Group Strategies

Method Overview

Alkylation introduces the methoxymethyl group, while tert-butoxycarbonyl (Boc) protection stabilizes intermediates.

Key Findings :

-

Phase Transfer Catalysis : Enhances reaction efficiency in alkylation by stabilizing intermediates.

-

Boc Protection : Critical for preventing side reactions during coupling (e.g., with HATU).

Enzymatic and Chiral Resolution Approaches

Method Overview

Enzymatic methods and chiral resolution are explored for cost-effective synthesis.

Key Findings :

-

Crystallization : Monohydrate crystallization ensures enantiopurity (2S,4S).

-

Enzymatic Tools : Fungal methyltransferases (e.g., LcsG) enable iterative N-methylation but require SAM cofactors.

Solid-Phase Peptide Synthesis (SPPS) Integration

Method Overview

The compound is incorporated into peptide chains via SPPS, leveraging Fmoc protection.

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Fmoc deprotection | 20% piperidine in DMF | >95% | |

| Coupling with HATU | HATU, DIEA, DMF, 0°C → 25°C | 91.9% |

Key Findings :

-

Fmoc Compatibility : Enables sequential peptide elongation without racemization.

-

HATU Efficiency : Minimizes side reactions during carbamoyl transfer.

Industrial-Scale Synthesis

Method Overview

Process optimization focuses on cost, yield, and scalability.

Key Findings :

-

Solvent Systems : Nonpolar mixtures enhance crystallization efficiency.

-

Catalyst Recycling : Pd/C reuse improves economic viability.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Key Reagents |

|---|---|---|---|---|

| Catalytic Hydrogenation | 60–85% | >98% | High | Pd/C, H₂, H₂O |

| Alkylation + Boc | 75–91% | >95% | Moderate | CH₃OCH₂Br, Boc anhydride |

| Enzymatic Methylation | 45–65% | >90% | Low | SAM, LcsG |

| SPPS Integration | 85–95% | >98% | Moderate | HATU, Fmoc |

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(methoxymethyl)-1-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2S,4S)-4-(methoxymethyl)-1-methylpyrrolidine-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(methoxymethyl)-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

- Methoxymethyl vs. Fluorine : The methoxymethyl group in the target compound improves water solubility compared to the fluoro-substituted analog (CAS 1007912-97-1), which is likely more metabolically stable but less soluble .

- Boc Protection : The tert-butoxycarbonyl (Boc) group in the protected analog (CAS 1378388-16-9) enhances stability during synthesis, enabling selective deprotection in multi-step reactions .

Research Findings and Implications

- Green Manufacturing : Advances in chiral separation of (2S,4S)-TBMP (a precursor to the target compound) highlight trends toward sustainable synthesis, reducing organic solvent use by 40% compared to older methods .

- Structure-Activity Relationships (SAR) : The methoxymethyl group optimizes solubility and binding affinity in Velpatasvir, whereas bulkier substituents (e.g., phenyl) improve target selectivity but hinder pharmacokinetics .

- Thermodynamic Stability : Boc-protected analogs exhibit higher crystallinity and stability, facilitating storage and handling in large-scale production .

Biological Activity

(2S,4S)-4-(methoxymethyl)-1-methylpyrrolidine-2-carboxylic acid, with CAS Number 2070009-53-7, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound has a molecular formula of CHNO and a molecular weight of 173.21 g/mol. It exhibits various properties that may contribute to its pharmacological effects, including being a potential NMDA antagonist, which is significant in neurological research.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 173.21 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 267.3 ± 25.0 °C |

| Flash Point | 115.5 ± 23.2 °C |

| LogP | -0.58 |

NMDA Receptor Antagonism

Research indicates that this compound may act as an NMDA receptor antagonist. NMDA receptors play a crucial role in synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders.

Key Findings:

- The compound demonstrated significant NMDA antagonist activity in vitro, with an IC50 value of approximately 1.9 µM against NMDA-induced responses in cortical slices .

- In vivo studies revealed that it could effectively block NMDA-induced convulsions and neuronal degeneration in animal models, suggesting its potential therapeutic applications in conditions like epilepsy and neurodegeneration .

Case Study 1: Neurological Effects

In a study aimed at evaluating the neuroprotective effects of NMDA antagonists, this compound was administered to neonatal rats undergoing NMDA-induced seizures. The results indicated a significant reduction in seizure frequency and severity compared to control groups, highlighting its potential as a neuroprotective agent .

Case Study 2: Antitumor Activity

A related study assessed the cytotoxic effects of various pyrrolidine derivatives on cancer cell lines. Although this compound was not the primary focus, preliminary results suggested that compounds within this class could inhibit cell proliferation in certain cancer types .

Q & A

Q. (Advanced)

- Catalyst Optimization : Use 5–10% Pd/C under 1–3 atm H₂ in EtOAc to reduce steric hindrance .

- Substrate Activation : Pre-treat carbonyl intermediates with BiCl₃ in wet acetonitrile to improve reactivity .

- In Situ Monitoring : Track reaction progress via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ disappearance) .

How should discrepancies between theoretical and observed NMR shifts be addressed?

Q. (Advanced)

- Solvent Effects : Use consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts δ ± 0.3 ppm) .

- Dynamic Effects : Record variable-temperature NMR (e.g., 25°C vs. 40°C) to detect conformational exchange broadening .

- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* level) .

What are the trade-offs between Fmoc and Boc protecting groups in solid-phase synthesis of derivatives?

Q. (Advanced)

- Fmoc : Orthogonal deprotection (piperidine in DMF) allows sequential functionalization but may hinder coupling due to steric bulk .

- Boc : Acid-labile (TFA-sensitive), enabling compatibility with base-stable moieties. Ideal for acid-resistant intermediates .

- Coupling Agents : Optimize with HATU/DIPEA for Fmoc or HBTU for Boc to minimize epimerization .

What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.